molecular formula C4H9FO2 B13518435 (2R)-4-fluorobutane-1,2-diol

(2R)-4-fluorobutane-1,2-diol

Cat. No.: B13518435
M. Wt: 108.11 g/mol
InChI Key: ZVQZMHORAYWONP-SCSAIBSYSA-N
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Description

(2R)-4-fluorobutane-1,2-diol is an organic compound with the molecular formula C4H9FO2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-fluorobutane-1,2-diol can be achieved through several methods. One common approach involves the fluorination of butane-1,2-diol. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a fluorinated precursor, using a suitable catalyst under controlled pressure and temperature conditions. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-fluorobutane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobutanone, while reduction could produce butane-1,2-diol.

Scientific Research Applications

(2R)-4-fluorobutane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R)-4-fluorobutane-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-fluorobutane-1,2-diol: The enantiomer of (2R)-4-fluorobutane-1,2-diol, with similar chemical properties but different biological activities.

    4-fluorobutanol: A simpler fluorinated alcohol with fewer functional groups.

    4-fluorobutanal: An aldehyde derivative with distinct reactivity.

Uniqueness

This compound is unique due to its chiral nature and the presence of both hydroxyl and fluorine functional groups

Properties

Molecular Formula

C4H9FO2

Molecular Weight

108.11 g/mol

IUPAC Name

(2R)-4-fluorobutane-1,2-diol

InChI

InChI=1S/C4H9FO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2/t4-/m1/s1

InChI Key

ZVQZMHORAYWONP-SCSAIBSYSA-N

Isomeric SMILES

C(CF)[C@H](CO)O

Canonical SMILES

C(CF)C(CO)O

Origin of Product

United States

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